molecular formula C21H29NO3 B5137869 4-acetyl-1-hexyl-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one

4-acetyl-1-hexyl-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B5137869
M. Wt: 343.5 g/mol
InChI Key: PRCAEBAMTZMASP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-acetyl-1-hexyl-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one, also known as A-796260, is a synthetic compound that belongs to the class of opioids. It was developed as a potential analgesic drug with fewer side effects than traditional opioids. A-796260 has shown promising results in preclinical studies, and its unique chemical structure has made it a subject of interest for scientific research.

Mechanism of Action

4-acetyl-1-hexyl-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one exerts its analgesic effects by binding to the mu-opioid receptor and activating the downstream signaling pathways that lead to pain relief. Unlike traditional opioids, 4-acetyl-1-hexyl-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one does not activate the beta-arrestin pathway, which is responsible for many of the side effects associated with opioid use, such as respiratory depression and constipation.
Biochemical and Physiological Effects
4-acetyl-1-hexyl-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to produce potent analgesia in preclinical studies. It has also been shown to have fewer side effects than traditional opioids, such as respiratory depression and tolerance development. 4-acetyl-1-hexyl-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to have antidepressant-like effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-acetyl-1-hexyl-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one is its high selectivity for the mu-opioid receptor, which makes it a useful tool for studying the role of this receptor in pain and other conditions. However, 4-acetyl-1-hexyl-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one has not yet been tested in clinical trials, and its safety and efficacy in humans are unknown.

Future Directions

There are several future directions for research on 4-acetyl-1-hexyl-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one. One area of interest is the development of analogs with improved pharmacokinetic properties and higher potency. Another area of interest is the study of the effects of 4-acetyl-1-hexyl-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one on other opioid receptors, such as the delta-opioid receptor and the kappa-opioid receptor. Additionally, the potential use of 4-acetyl-1-hexyl-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one in the treatment of other conditions, such as anxiety and depression, warrants further investigation.

Synthesis Methods

The synthesis of 4-acetyl-1-hexyl-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one involves several steps, starting with the reaction of isobutyryl chloride with hexylamine to form N-hexyl isobutyramide. This intermediate is then reacted with 4-isopropylbenzaldehyde to form the corresponding imine. The reduction of this imine with sodium borohydride yields the desired product, 4-acetyl-1-hexyl-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one.

Scientific Research Applications

4-acetyl-1-hexyl-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential use as an analgesic drug. It has been shown to have high affinity and selectivity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. 4-acetyl-1-hexyl-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one has also been studied for its potential use in the treatment of other conditions, such as depression and anxiety.

properties

IUPAC Name

3-acetyl-1-hexyl-4-hydroxy-2-(4-propan-2-ylphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO3/c1-5-6-7-8-13-22-19(18(15(4)23)20(24)21(22)25)17-11-9-16(10-12-17)14(2)3/h9-12,14,19,24H,5-8,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCAEBAMTZMASP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C(C(=C(C1=O)O)C(=O)C)C2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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